N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline
Description
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline is an organophosphorus compound featuring a dimethylamino group at the 2-position of an aniline ring, substituted with a methyl(phenyl)phosphorothioyl group. This structural motif combines electron-rich aromatic amines with a thiophosphoryl group, which is known to influence reactivity, stability, and biological activity. The compound is likely synthesized via nucleophilic substitution or coupling reactions involving phosphorus-containing reagents, as seen in analogous systems (e.g., phosphorylation of aromatic amines) .
Properties
CAS No. |
143681-80-5 |
|---|---|
Molecular Formula |
C15H18NPS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[methyl(phenyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C15H18NPS/c1-16(2)14-11-7-8-12-15(14)17(3,18)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
RRCJKCLJCFNKIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(=S)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline typically involves the reaction of aniline derivatives with phosphorothioyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to prevent decomposition of the reactants . The general reaction scheme can be represented as follows:
Aniline derivative+Phosphorothioyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and substituted aniline derivatives .
Scientific Research Applications
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related aniline derivatives with variations in substituents (e.g., phosphoryl, imino, or alkyl groups). Key differences in physical properties, reactivity, and applications are highlighted below.
Structural and Functional Group Comparisons
Physical and Spectral Properties
Research Findings and Limitations
- Structural Insights : The thiophosphoryl group in this compound likely increases its stability compared to phosphoryl analogs, as sulfur reduces hydrolysis susceptibility .
- Limitations : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the evidence, necessitating extrapolation from analogs .
Biological Activity
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline is an organophosphorus compound with significant biological activity. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a phosphorothioyl group attached to an aniline ring, with the molecular formula and a molecular weight of approximately 275.4 g/mol. Its synthesis typically involves the reaction of aniline derivatives with phosphorothioyl chloride in the presence of a base, commonly using solvents like dichloromethane or toluene at low temperatures to prevent decomposition.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphorothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activities. This interaction can significantly alter protein function, making the compound a candidate for further exploration in drug design.
Biological Activities
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Below are summarized findings from various studies:
Antimicrobial Activity
- Study Findings : The compound demonstrated significant antimicrobial effects against a range of bacterial strains.
- Mechanism : It likely disrupts bacterial cell membranes or inhibits essential enzymatic pathways.
Anticancer Activity
- Research Insights : Initial studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Cell Lines Tested : Various cancer cell lines, including breast and prostate cancer models, were evaluated for growth inhibition.
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms/Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 10 - 20 | Membrane disruption |
| Anticancer | MCF-7 (breast), PC3 (prostate) | 5 - 15 | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound inhibited growth at concentrations as low as 10 µM for E. coli and 15 µM for S. aureus, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 7 µM. Mechanistic studies indicated that this effect was mediated through the activation of pro-apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
